2-(Piperazin-1-ylmethyl)quinazolin-4-amine - 949977-34-8

2-(Piperazin-1-ylmethyl)quinazolin-4-amine

Catalog Number: EVT-1809792
CAS Number: 949977-34-8
Molecular Formula: C13H17N5
Molecular Weight: 243.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Formation of Benzoxazinone: Anthranilic acid can react with various reagents like acyl chlorides or orthoesters to form the benzoxazinone intermediate. This reaction often utilizes a dehydrating agent and may be performed under microwave irradiation to improve reaction rate and yield [].

Modifications to this general scheme, such as introducing substituents on the quinazoline ring or modifying the piperazine moiety, can be achieved by selecting appropriate starting materials or by performing additional synthetic steps. For example, palladium-catalyzed Suzuki reactions in microwaves with a ligand like X-PHOS have been successfully used to synthesize a series of C-7 substituted 2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives [].

Mechanism of Action

Several abstracts describe the biological activities of quinazoline derivatives, often attributed to their interaction with specific biological targets, including enzymes and receptors. For example, some quinazoline derivatives exhibit anti-tubercular activity by inhibiting the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) []. Others act as inhibitors of human equilibrative nucleoside transporters (hENTs), impacting nucleotide synthesis and adenosine function [].

Applications
  • Antibacterial Agents: Several studies explore the synthesis and antibacterial activity of quinazoline derivatives []. These compounds showed efficacy against both gram-positive and gram-negative bacteria, highlighting their potential as a new class of antibiotics.
  • Anti-tubercular Agents: Quinazoline derivatives have shown promise as anti-tubercular agents, inhibiting the growth of Mycobacterium tuberculosis [, ]. Further research in this area could lead to new treatment options for tuberculosis, particularly given the rise of drug-resistant strains.
  • Inhibitors of Human Equilibrative Nucleoside Transporters (hENTs): Compounds targeting hENTs have potential applications in various therapeutic areas. Inhibition of hENTs, particularly hENT2, has been explored for its potential in treating cancer [].
  • Other Applications: The abstracts also mention the potential of quinazoline derivatives in areas such as the treatment of diarrhea-predominant irritable bowel syndrome (d-IBS) [, ], the development of novel selective dopamine D4 receptor ligands [, , ], and the inhibition of the Aedes aegypti Kir1 (AeKir1) channel, which could contribute to controlling mosquito populations and preventing the spread of mosquito-borne diseases [].

7-Chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine

Compound Description: This compound serves as a key intermediate in synthesizing a series of C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives using palladium-catalyzed Suzuki reactions. []

Relevance: This compound shares the core quinazolin-4-amine structure with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The key difference lies in the substitution at the 2nd position of the quinazoline ring. While the target compound features a piperazin-1-ylmethyl group, this related compound has a morpholino group. Additionally, it possesses a chlorine atom at the 7th position, absent in the target. []

C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amines

Compound Description: This group encompasses twenty derivatives designed and synthesized from the key intermediate 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine. These derivatives were tested for antibacterial activity against gram-positive and gram-negative bacteria. []

Relevance: These compounds share the core quinazolin-4-amine structure and the morpholino group at the 2nd position of the quinazoline ring with 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine, making them structurally related to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. They differ from the target compound by the morpholino substitution at the 2nd position and the various substitutions at the 7th position. []

3-(2-chloro-benzyl)-7-[4-(2-chloro-benzyl)-piperazin-1-yl]-5,6,8-trifluoro-3H-quinazolin-4-one

Compound Description: The crystal structure of this compound has been determined, providing insights into its three-dimensional arrangement. []

N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide (Compound A)

Compound Description: This compound exhibits H4R antagonist activity, inhibiting histamine and 4-methylhistamine-induced responses in mast cells. []

Relevance: Although not a direct structural analogue, N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide (Compound A) is included due to its shared biological target with the structurally related compound cis-4-(piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306). Both compounds target the histamine H4 receptor. [, ]

5-chloro-2-(piperazin-1-ylmethyl)-1H-benzimidazole (Compound L)

Compound Description: This compound demonstrates H4R antagonist activity, inhibiting histamine and 4-methylhistamine-induced responses in mast cells. []

Relevance: 5-chloro-2-(piperazin-1-ylmethyl)-1H-benzimidazole (Compound L), while not a direct structural analogue of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, is included due to its structural similarity to cis-4-(piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306), which is a related compound to the target. Both Compound L and A-987306 share a piperazin-1-ylmethyl substituent attached to a heterocyclic ring system. [, ]

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: This compound is a novel inhibitor of equilibrative nucleoside transporters (ENTs), specifically ENT2, and exhibits greater selectivity for ENT2 over ENT1. []

Relevance: While not a quinazoline derivative, FPMINT shares a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety. This shared structural element suggests potential similarities in their interactions with biological targets. []

N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8)

Compound Description: This compound demonstrates high selectivity for the 5-HT1A receptor with a binding affinity in the nanomolar range. []

Relevance: Although not a quinazoline derivative, compound (8) shares a crucial structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the 4-arylpiperazine moiety. This structural similarity suggests a potential for interaction with similar biological targets. []

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)

Compound Description: This compound exhibits high selectivity for the 5-HT1A receptor, although its binding affinity is lower than that of its analogue, compound (8). []

Relevance: Similar to compound (8), compound (10) is included in this list due to its shared 4-arylpiperazine moiety with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. Despite not being a quinazoline derivative, this structural similarity suggests potential interactions with related biological targets. []

5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine (13k)

Compound Description: This compound acts as a potent inhibitor of the Kv 1.5 potassium channel, demonstrating selectivity over the hERG channel. It shows promising efficacy in preclinical models of cardiac arrhythmias. []

Relevance: 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine (13k) shares the core quinazolin-4-amine structure with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The key differences lie in the substituents at the 2nd and 5th positions of the quinazoline ring. Compound (13k) has a pyrimidin-5-yl group at the 2nd position and a phenyl group at the 5th position. []

N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides

Compound Description: This series of arylpiperazine derivatives was synthesized and evaluated for their serotonergic activity, specifically targeting the 5-HT1A receptor. []

Relevance: These compounds, while not direct quinazoline derivatives, share a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the arylpiperazine moiety. This shared element suggests potential similarities in their interactions with biological targets, particularly those involving serotonin receptors. []

8-Chloro-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine hydrochloride (8-chloroprazosin hydrochloride)

Compound Description: This compound serves as a valuable internal standard for the quantitative determination of the drug prazosin in human plasma samples. []

Relevance: 8-chloroprazosin hydrochloride shares the quinazolin-4-amine core and a piperazin-1-yl substituent at the 2nd position with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The main differences lie in the substitutions on the piperazine ring and the quinazoline core. This related compound has a 2-furoyl group on the piperazine ring, while the target compound has a methyl group. Additionally, 8-chloroprazosin hydrochloride carries a chlorine atom at the 8th position and methoxy groups at the 6th and 7th positions of the quinazoline ring. []

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: This compound exhibits potent and selective inhibition of c-Src and Abl tyrosine kinases, demonstrating excellent pharmacokinetic properties and in vivo activity against various cancer models. []

2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives

Compound Description: This series of compounds was synthesized and evaluated for their in vitro activity against Toxoplasma gondii tachyzoites. Compounds 8w and 8x, with diaryl ether moieties at the piperazine side chain, exhibited good efficacy in inhibiting T. gondii growth. []

Relevance: These derivatives are closely related to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, sharing the 2-(piperazin-1-yl)quinazolin-4(3H)-one core structure. The key difference lies in the presence of a methyl group in the linker connecting the piperazine ring to the quinazoline moiety in the target compound. This structural similarity suggests potential overlapping biological activities, particularly against parasitic infections. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: This compound exhibits dual activity as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist, demonstrating potential therapeutic benefits for diarrhea-predominant irritable bowel syndrome (d-IBS). []

Relevance: TZB-30878 shares the quinazolin-4(3H)-one core and a piperazine ring linked through a butyl chain to the 2nd position of the quinazoline with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The primary difference lies in the length of the linker chain and the presence of a quinolin-2-yl substituent on the piperazine ring in TZB-30878. These structural similarities suggest potential overlapping pharmacological profiles. []

2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Compound Description: This compound acts as a potent, selective, and orally bioavailable inhibitor of class I PI3K, currently under evaluation in clinical trials for cancer treatment. []

Relevance: Although not a quinazoline derivative, GDC-0941 shares a significant structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety attached to a heterocyclic ring system. This shared element suggests a potential for interaction with similar biological targets, particularly those involved in kinase signaling pathways. []

cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306)

Compound Description: This compound is a novel histamine H4 receptor antagonist, demonstrating potent activity in both in vitro and in vivo models, including anti-inflammatory and analgesic effects. []

Relevance: A-987306 shares the core quinazoline structure and a piperazine substituent with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. It differs by the piperazine being directly attached to the 4th position instead of via a methylene linker and the presence of a benzofuran ring fused to the quinazoline core. This close structural resemblance suggests potential overlapping pharmacological profiles. []

2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine (PIP3EA)

Compound Description: This compound exhibits substantial agonist activity at the dopamine D4 receptor and induces penile erection in rats, suggesting potential therapeutic applications for erectile dysfunction. []

Relevance: Although not a direct structural analogue of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, PIP3EA is included due to its shared 4-arylpiperazine moiety, a common pharmacophore in medicinal chemistry. This structural similarity suggests that PIP3EA might interact with biological targets similar to those targeted by the target compound, particularly those involving dopamine receptors. []

2-[4-(4-Hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-α]pyridine

Compound Description: This compound displays affinity for dopamine receptors, showing a preference for the D4 subtype. []

Relevance: While not a quinazoline derivative, 2-[4-(4-Hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-α]pyridine shares a crucial structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the 4-arylpiperazine moiety linked through a methylene group to a heterocyclic ring. This shared motif suggests potential interactions with similar biological targets. []

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description: This compound's crystal structure, obtained as its hydrochloride salt, reveals insights into its three-dimensional conformation and intermolecular interactions. []

Relevance: Although not directly containing a quinazoline moiety, 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride shares a significant structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: an arylpiperazine moiety linked through a methylene group to a heterocyclic system. This shared structural element suggests potential similarities in their interactions with biological targets. []

2-Furanyl-3-substituted Quinazolin-4-one Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The compounds exhibited promising inhibitory activity against the enoyl acyl carrier protein reductase (InhA) enzyme. []

2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines

Compound Description: This novel scaffold exhibits potent inhibitory activity against the Aedes aegypti Kir1 (AeKir1) channel, suggesting potential applications for mosquito control and the prevention of mosquito-borne diseases. []

Relevance: While not quinazoline derivatives, these compounds share a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the piperazin-1-yl moiety. This structural similarity, along with the biological activity against ion channels, suggests potential for exploring related compounds targeting different ion channels or receptors. []

2-(4-Substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-ones

Compound Description: Several simple and efficient synthetic routes have been developed for this series of compounds. []

Relevance: These compounds are directly related to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, sharing the core quinazolin-4(3H)-one structure and the piperazin-1-ylmethyl substituent at the 2nd position. The only difference lies in the presence of a 3-aryl substituent on the quinazoline ring in these related compounds. This close structural resemblance suggests potential overlapping chemical and biological properties. []

3-Hydro­xy-6-methyl-2-[4-(3-tri­fluoromethyl­phenyl)­piperazin-1-yl­methyl]-4H-pyran-4-one

Compound Description: This compound's crystal structure has been determined, revealing that the piperazine ring adopts a chair conformation and the molecule forms intra- and intermolecular hydrogen bonds. []

Relevance: While not a quinazoline derivative, 3-Hydro­xy-6-methyl-2-[4-(3-tri­fluoromethyl­phenyl)­piperazin-1-yl­methyl]-4H-pyran-4-one shares a key structural element with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety linked to a heterocyclic ring system. This structural similarity suggests a potential for interacting with related biological targets. []

2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters

Compound Description: A novel series of these esters was synthesized, with their structures confirmed by spectral and analytical data. []

Relevance: These compounds are directly related to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, sharing the core 3-aryl-2-((piperazin-1-yl)methyl) quinazolin-4(3H)-one structure. The key difference lies in the presence of a complex ester side chain at the piperazine nitrogen in these related compounds. This structural similarity suggests that these compounds might exhibit biological activities related to the target compound. []

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine

Compound Description: The crystal structure of this compound reveals a planar bromophenyl-substituted quinazoline unit forming inversion dimers through N—H⋯N hydrogen bonds. []

Relevance: This compound shares the core quinazolin-4-amine structure with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The key difference lies in the substituent at the 2nd position of the quinazoline ring. While the target compound features a piperazin-1-ylmethyl group, this related compound has a 3-(1H-imidazol-1-yl)propyl substituent. []

2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo [1,5-a]pyridine

Compound Description: This compound exhibits a high affinity for the dopamine D4 receptor, suggesting its potential as a ligand for this receptor subtype. []

Relevance: Although not a quinazoline derivative, this compound is included due to its structural similarity to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. Both compounds share the key 4-arylpiperazine moiety, suggesting they might interact with similar biological targets, particularly those involving dopamine receptors. []

2-(4-Benzoyl-Piperazin-1-Ylmethyl)-5, 6-Dimethoxy-3-Methyl-[1, 4]Benzoquinone

Compound Description: An alternative synthesis route for this compound has been developed, offering a good yield and suitability for synthesizing other analogues. []

Relevance: This compound belongs to the benzoquinone family and does not directly relate to the structure of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. It is included because it shares the 4-substituted piperazin-1-ylmethyl substituent, a common structural motif in medicinal chemistry, with the target compound. []

4,6-Dimethyl-2-[4-(2,3-dichlorophenyl)piperazin-1-ylmethyl]isothiazolo[5,4-b]pyridin-3(2H)-one

Compound Description: The crystal structure of this compound has been determined, revealing that the piperazine ring adopts a chair conformation and the molecular packing is influenced by C-H…O and C-H…N intermolecular hydrogen bonds. []

Relevance: This compound, while not a quinazoline derivative, shares a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety. This shared structural element suggests a potential for interacting with related biological targets. []

3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one and 3-[4-(2-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one

Compound Description: The crystal structures of these two benzoxazolinone derivatives have been determined, revealing insights into their conformations and intermolecular interactions. []

Relevance: These compounds, while not quinazoline derivatives, share a key structural element with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety. This shared motif suggests a potential for interacting with related biological targets, despite the differences in their core heterocyclic systems. []

3‐Hydr­oxy‐2‐[4‐(2‐hydroxy­eth­yl)piperazin‐1‐ylmeth­yl]‐6‐methyl­pyran‐4‐one

Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring and a layer-like structure stabilized by O—H⋯N hydrogen bonds. []

Relevance: This compound, while not a quinazoline derivative, shares a key structural element with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety connected to a heterocyclic system. This structural similarity suggests potential similarities in their interactions with biological targets, despite the differences in their core structures. []

9-(2-chloroethoxy)-4-(4-methoxy-3-(trifluoromethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine

Compound Description: The crystal structure of this compound has been determined, providing valuable information about its three-dimensional conformation. []

2-(4-benzyl-piperazin-1-ylmethyl)-1H-benzimidazole Analogs

Compound Description: This series of compounds exhibits melanin-concentrating hormone (MCH) receptor ligand activity and has potential applications in treating metabolic disorders, eating disorders, and sexual disorders. []

Relevance: These compounds, while not quinazoline derivatives, share a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the 4-arylpiperazine moiety. This shared structural element suggests a potential for interacting with related biological targets, particularly those involved in hormone regulation. []

2-(Trifluoromethyl)quinazolin-4(3H)-imines

Compound Description: A novel palladium-catalyzed [4 + 1 + 1] tandem cyclization reaction involving isocyanides provides efficient access to this class of compounds. []

Relevance: These compounds are closely related to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, sharing the core quinazolin-4(3H)-imine structure. They differ from the target compound by lacking a substituent at the 2nd position of the quinazoline ring. []

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It demonstrates favorable pharmacological properties and inhibits IL-17 production, suggesting potential therapeutic applications in inflammatory diseases. []

Relevance: While not a direct structural analogue of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, GNE-3500 is included due to its shared piperazin-1-yl moiety. This structural similarity, combined with its potent biological activity as an inverse agonist, highlights the potential for exploring related compounds targeting various receptors or enzymes. []

1-[4-(4-Methyl­pyrimidin-2-yl)piperazin-1-ylmeth­yl]-1H-benzotriazole

Compound Description: This compound exhibits potent herbicidal activity. []

Relevance: While not a quinazoline derivative, 1-[4-(4-Methyl­pyrimidin-2-yl)piperazin-1-ylmeth­yl]-1H-benzotriazole shares a crucial structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety. This shared structural element suggests a potential for interacting with related biological targets, despite the differences in their core structures. []

4,6-Dimethyl-2-[4-(4-nitrophenyl)piperazin-1-ylmethyl]isothiazolo[5,4- b ]pyridin-3(2 H )-one

Compound Description: The crystal structure of this compound reveals a slightly deformed chair conformation for the piperazine ring and weak π–π interactions between the isothiazolopyridine systems. []

Relevance: This compound, while not a quinazoline derivative, shares a significant structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-ylmethyl moiety linked to a heterocyclic system. This shared structural element suggests a potential for interacting with similar biological targets. []

2-(4-aryl or heteroaryl-piperazin-1-ylmethyl)-1H-indole Derivatives

Compound Description: This class of compounds has been patented for its potential pharmaceutical applications. []

Relevance: While not quinazoline derivatives, these compounds share a crucial structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the 4-arylpiperazine moiety linked via a methylene bridge. This shared structural motif suggests that these compounds might interact with biological targets similar to those targeted by the target compound, particularly those involving receptors or enzymes where the arylpiperazine moiety plays a crucial role in binding. []

6-Nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one

Compound Description: A novel, efficient synthetic method for this compound, a key intermediate in synthesizing fibrinogen receptor antagonists, has been developed. []

Relevance: This compound shares the core quinazolin-4-one structure and a piperazin-1-yl substituent at the 2nd position with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The key difference is the presence of a Boc protecting group on the piperazine nitrogen and a nitro group at the 6th position of the quinazoline ring in this related compound. []

N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine

Compound Description: This compound and its pharmaceutically acceptable solvates have been patented for use in treating and/or preventing neurodegenerative diseases. []

Relevance: While not a direct structural analogue of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, this compound is included due to its shared piperazin-1-yl moiety, a common pharmacophore in medicinal chemistry. This structural similarity suggests that it might interact with biological targets similar to those targeted by the target compound, particularly those involved in neurodegenerative diseases. []

4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate

Compound Description: This salt exhibits polymorphism, existing in both monoclinic and triclinic forms, with the triclinic form deemed thermodynamically more stable. []

Relevance: While not a quinazoline derivative, 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate shares a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: the 4-substituted piperazin-1-ium moiety. This shared structural motif suggests they might interact with related biological targets despite differences in their core structures. []

3-Arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides and Aryl-(4-R1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-ylmethyl)-amines

Compound Description: These two classes of compounds were synthesized and evaluated for their antimicrobial activity. Some derivatives showed promising activity against Candida albicans and Staphylococcus aureus. []

Relevance: These compounds, while not quinazoline derivatives, share a common structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: an arylamine moiety. This shared structural element, coupled with their antimicrobial activity, suggests the potential for exploring related compounds with variations in the core structure for enhanced activity or target specificity. []

4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine

Compound Description: The crystal structure of this compound reveals a slightly distorted chair conformation for the piperazine ring and the presence of weak C—H⋯O interactions. []

Relevance: While not a quinazoline derivative, 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine shares a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazine ring. Although the substitution pattern differs, this shared element suggests a potential for interacting with related biological targets. []

(Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one

Compound Description: This compound and its salts with picolinic acid and 4-nitrophenylacetic acid have been synthesized and characterized by X-ray diffraction, revealing insights into their conformations and intermolecular interactions. These compounds represent a new class of bacterial efflux pump inhibitors, potentially useful for combating multidrug-resistant bacteria. []

Relevance: While not a quinazoline derivative, (Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one shares a key structural feature with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: a piperazin-1-yl moiety. This shared structural element suggests potential overlapping biological activities. []

3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones

Compound Description: These two series of quinazolinones were synthesized using green chemistry approaches and evaluated for their potential antitumor activity. []

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2yl)-2-(thiophen-2-yl)-2,3-dihydro quinazoline-4(1H)-ones

Compound Description: A series of these quinazolin-4-one derivatives were synthesized and found to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Molecular docking studies indicated interactions with the penicillin-binding protein 2a (PBP2a) target. []

Properties

CAS Number

949977-34-8

Product Name

2-(Piperazin-1-ylmethyl)quinazolin-4-amine

IUPAC Name

2-(piperazin-1-ylmethyl)quinazolin-4-amine

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

InChI

InChI=1S/C13H17N5/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2,(H2,14,16,17)

InChI Key

XNNKGPVDSHYBLT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=N2)N

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.